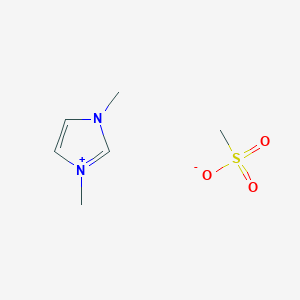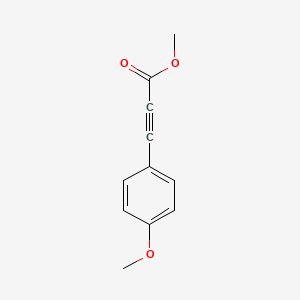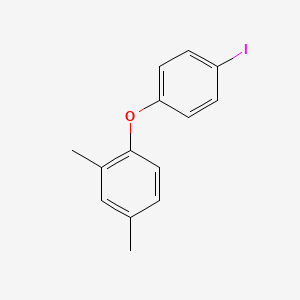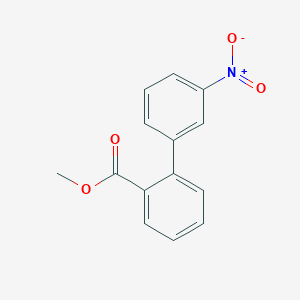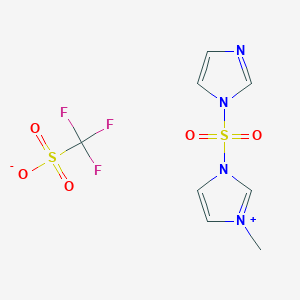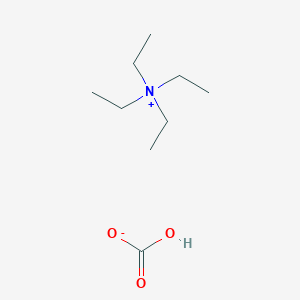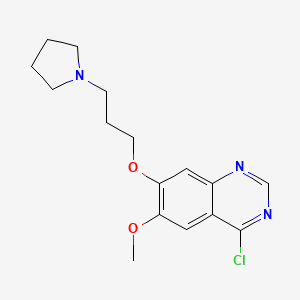
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Overview
Description
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline, also known as AG-1478, is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit the activity of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in various types of cancer. Therefore, AG-1478 has been studied extensively as a potential therapeutic agent for cancer treatment.
Mechanism Of Action
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline acts as a competitive inhibitor of the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This results in the inhibition of various signaling pathways, including the Ras/Raf/MAPK and PI3K/Akt pathways, which are known to promote cell proliferation, survival, and angiogenesis.
Biochemical And Physiological Effects
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and migration, induction of cell cycle arrest and apoptosis, and inhibition of tumor growth in animal models. Moreover, 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use in combination therapy.
Advantages And Limitations For Lab Experiments
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has several advantages as a research tool, including its high selectivity and potency for EGFR inhibition, as well as its well-characterized mechanism of action. However, 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline also has some limitations, including its relatively low solubility in aqueous solutions and potential off-target effects at high concentrations.
Future Directions
There are several potential future directions for 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline research, including the development of more potent and selective EGFR inhibitors based on the structure of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline, the investigation of EGFR signaling in different types of cancer, and the identification of biomarkers that can predict the response to EGFR inhibitors. Moreover, 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline may have potential applications in other diseases that involve EGFR dysregulation, such as inflammatory disorders and neurodegenerative diseases.
Scientific Research Applications
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has been used in a wide range of scientific research, including cancer biology, cell signaling, and drug discovery. One of the major applications of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline is in the study of EGFR signaling pathways and its role in cancer development and progression. 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline has been shown to selectively inhibit the activity of EGFR, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
properties
IUPAC Name |
4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-21-14-9-12-13(18-11-19-16(12)17)10-15(14)22-8-4-7-20-5-2-3-6-20/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBUDLCZXCWIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456758 | |
| Record name | 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
CAS RN |
199327-69-0 | |
| Record name | 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


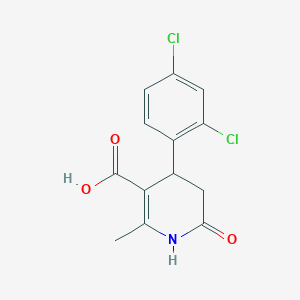
![N-[(E)-(5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl]-N-ethylethanamine](/img/structure/B1610072.png)
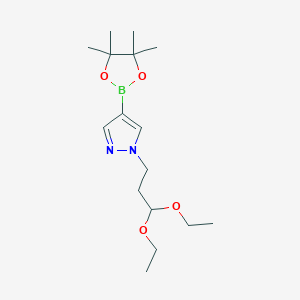

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid](/img/structure/B1610076.png)
